molecular formula C14H14N2O3 B2698674 Furan-2-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034617-36-0

Furan-2-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2698674
CAS No.: 2034617-36-0
M. Wt: 258.277
InChI Key: DQAPNMGINQHJJJ-UHFFFAOYSA-N
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Description

Furan-2-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that features a furan ring, a pyridine ring, and a pyrrolidine ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted furans, pyridines, and pyrrolidines, which can be further utilized in different chemical syntheses .

Scientific Research Applications

Chemistry

In chemistry, Furan-2-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in binding to specific proteins and enzymes, making it a candidate for drug development .

Medicine

Medically, this compound is being explored for its potential therapeutic effects. It has been investigated for its anti-inflammatory, anticancer, and antimicrobial properties .

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties, such as enhanced conductivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-yl(3-(pyridin-3-yloxy)pyrrolidin-1-yl)methanone
  • Furan-2-yl(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone
  • Pyrrolidin-1-yl(3-(pyridin-4-yloxy)furan-2-yl)methanone

Uniqueness

Furan-2-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is unique due to its specific arrangement of the furan, pyridine, and pyrrolidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

Furan-2-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound, often referred to as a pyrrolidine derivative, features a furan ring linked to a pyridine moiety through an ether bond. The compound's molecular formula is C14H14N2O2C_{14}H_{14}N_2O_2, and its structure can be represented as follows:

Structure O=C(c1ccco1)N1CCC(Oc2ccncc2)C1\text{Structure }O=C(c1ccco1)N1CCC(Oc2ccncc2)C1

This unique structural arrangement contributes to its biological activity, allowing it to interact with various molecular targets.

Anticancer Properties

Research indicates that furan derivatives exhibit anticancer properties. A study demonstrated that similar compounds could inhibit the formation of DNA adducts induced by carcinogens, thereby reducing genotoxicity in MCF-7 breast cancer cells. Specifically, the compound was shown to inhibit cytochrome P450 enzymes involved in the activation of carcinogens, suggesting a protective mechanism against oxidative stress and neoplastic transformation .

Antimicrobial Activity

Furan derivatives have also been evaluated for their antimicrobial properties. For instance, studies have shown that related compounds exhibit significant antibacterial activity against various pathogens. The mechanism often involves disrupting bacterial cell membranes, leading to cell lysis and death .

Anti-inflammatory Effects

The anti-inflammatory potential of furan derivatives has been highlighted in several studies. Compounds similar to this compound have demonstrated the ability to inhibit the production of pro-inflammatory cytokines and enzymes, such as nitric oxide synthase (NOS) and cyclooxygenase (COX), in vitro. This suggests that these compounds could be developed as therapeutic agents for inflammatory diseases .

The biological activity of this compound is believed to stem from its ability to interact with specific receptors and enzymes. The furan ring facilitates π–π stacking interactions with aromatic amino acids in proteins, enhancing binding affinity. Additionally, the pyridine moiety can act as a ligand for metal ions, which may be crucial in enzyme inhibition mechanisms.

Table 1: Summary of Biological Activities

Activity Mechanism Reference
AnticancerInhibition of DNA adduct formation
AntimicrobialDisruption of bacterial cell membranes
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Properties

IUPAC Name

furan-2-yl-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c17-14(13-2-1-9-18-13)16-8-5-12(10-16)19-11-3-6-15-7-4-11/h1-4,6-7,9,12H,5,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAPNMGINQHJJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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